molecular formula C22H18ClN3O2 B11623724 (4E)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11623724
M. Wt: 391.8 g/mol
InChI Key: QXZPRFRAIIKUQF-DEDYPNTBSA-N
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Description

The compound (4E)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione is a synthetic organic molecule characterized by its complex structure, which includes a pyrazolidine-3,5-dione core, a phenyl group, and a substituted pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzaldehyde, 2,5-dimethylpyrrole, and phenylhydrazine.

    Step 1 Formation of Pyrrole Derivative: The 2,5-dimethylpyrrole is synthesized through a condensation reaction involving an appropriate aldehyde and ammonia or an amine under acidic conditions.

    Step 2 Aldol Condensation: The 4-chlorobenzaldehyde undergoes an aldol condensation with the pyrrole derivative to form the intermediate compound.

    Step 3 Cyclization: The intermediate undergoes cyclization with phenylhydrazine to form the pyrazolidine-3,5-dione core.

    Step 4 Final Assembly: The final step involves the condensation of the intermediate with the pyrazolidine-3,5-dione to form the target compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolidine-3,5-dione core, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Biological Activity: The compound has shown potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.

Medicine

    Drug Development: Due to its biological activity, the compound is being investigated as a lead compound for the development of new therapeutic agents. Its ability to modulate specific biological pathways makes it a promising candidate for treating various diseases.

Industry

    Materials Science: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

    Agriculture: It may be used in the formulation of agrochemicals, including pesticides and herbicides, due to its potential biological activity.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interaction with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). The anticancer activity might involve the induction of apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione: can be compared with other pyrazolidine-3,5-dione derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group, for example, may enhance its biological activity compared to other derivatives.

Properties

Molecular Formula

C22H18ClN3O2

Molecular Weight

391.8 g/mol

IUPAC Name

(4E)-4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C22H18ClN3O2/c1-14-12-16(15(2)25(14)18-10-8-17(23)9-11-18)13-20-21(27)24-26(22(20)28)19-6-4-3-5-7-19/h3-13H,1-2H3,(H,24,27)/b20-13+

InChI Key

QXZPRFRAIIKUQF-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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